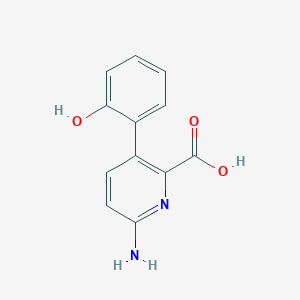
4-(3-Formylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Formylphenyl)nicotinic acid (4-FPNA) is an organic compound with the molecular formula C9H7NO2. It is a white to off-white crystalline solid that is insoluble in water. 4-FPNA is an important intermediate in the synthesis of various drugs and is used in a wide range of scientific research applications.
Applications De Recherche Scientifique
4-(3-Formylphenyl)nicotinic acid, 95% has a wide range of scientific research applications. It is used as a reagent for the preparation of various compounds, such as quinolines, pyridines, and indoles. It is also used in the synthesis of drugs, such as antibiotics, antimalarials, and antivirals. In addition, 4-(3-Formylphenyl)nicotinic acid, 95% is used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and indoles.
Mécanisme D'action
4-(3-Formylphenyl)nicotinic acid, 95% is an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, 4-(3-Formylphenyl)nicotinic acid, 95% increases the levels of acetylcholine in the brain, which has a range of effects on the body.
Biochemical and Physiological Effects
The inhibition of AChE by 4-(3-Formylphenyl)nicotinic acid, 95% has a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved cognitive function, and improved memory. In addition, 4-(3-Formylphenyl)nicotinic acid, 95% has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3-Formylphenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound. In addition, it is a stable compound that is not easily degraded by light or heat. However, 4-(3-Formylphenyl)nicotinic acid, 95% is insoluble in water, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research into 4-(3-Formylphenyl)nicotinic acid, 95%. One potential direction is to explore the effects of 4-(3-Formylphenyl)nicotinic acid, 95% on other neurotransmitters, such as serotonin and dopamine. In addition, further research could be conducted into the effects of 4-(3-Formylphenyl)nicotinic acid, 95% on the immune system and its potential to treat autoimmune diseases. Another potential direction is to explore the potential of 4-(3-Formylphenyl)nicotinic acid, 95% as an anti-cancer agent. Finally, further research could be conducted into the potential of 4-(3-Formylphenyl)nicotinic acid, 95% to treat neurological disorders, such as Alzheimer’s and Parkinson’s diseases.
Méthodes De Synthèse
4-(3-Formylphenyl)nicotinic acid, 95% is synthesized through a two-step process. The first step involves the nitration of 3-formylphenol with nitric acid, followed by the reduction of the nitro group to an amine group with sodium borohydride. The resulting product is then reacted with acetic anhydride in the presence of pyridine to form 4-(3-Formylphenyl)nicotinic acid, 95%.
Propriétés
IUPAC Name |
4-(3-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-2-1-3-10(6-9)11-4-5-14-7-12(11)13(16)17/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTGRTTWQBDLIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C=NC=C2)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692433 |
Source


|
| Record name | 4-(3-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Formylphenyl)nicotinic acid | |
CAS RN |
1261982-58-4 |
Source


|
| Record name | 4-(3-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














